Salvarsan - 150-44-7

Salvarsan

Catalog Number: EVT-10917167
CAS Number: 150-44-7
Molecular Formula: C12H12As2N2O2
Molecular Weight: 366.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4,4'-diarsene-1,2-diylbis(2-aminophenol) is a member of diarsenes. It is a conjugate base of a 3,3'-diarsene-1,2-diylbis(6-hydroxyanilinium).
An organoarsenic compound that was commonly used for treating SYPHILIS and other diseases.
Source and Classification

Salvarsan is classified as an organoarsenic compound, containing arsenic as a central element. It is derived from arsanilic acid and is characterized by its complex structure, which includes multiple arsenic atoms arranged in a cyclic manner. Salvarsan was marketed under various names and formulations, including neosalvarsan and solu-salvarsan, which were developed to improve its solubility and reduce side effects associated with its use .

Synthesis Analysis

Methods and Technical Details

The synthesis of Salvarsan involves several steps, primarily starting from arsanilic acid. The original method employed by Ehrlich involved the reaction of arsanilic acid with hydrochloric acid and other reagents under controlled conditions. Over time, modifications to this synthesis have been developed to enhance yield and purity.

Recent advancements have introduced microwave-assisted synthesis techniques that significantly reduce reaction times while maintaining high selectivity for the desired product. For instance, traditional heating methods that required several hours can now be completed in approximately 20 minutes using microwave irradiation . This modern approach not only improves efficiency but also minimizes risks associated with handling toxic materials.

Molecular Structure Analysis

Structure and Data

The empirical formula for Salvarsan can be represented as C12H12As4N2O2C_{12}H_{12}As_4N_2O_2, indicating its complex nature. Structural analyses using techniques like electrospray ionization mass spectrometry have confirmed the presence of various oligomeric forms, underscoring the compound's intricate chemistry .

Chemical Reactions Analysis

Reactions and Technical Details

Salvarsan undergoes various chemical reactions that contribute to its therapeutic effects. One key reaction involves oxidation, where Salvarsan can be converted into an active form known as osphenarsine through in situ oxidation processes. This transformation is believed to be crucial for its antibacterial activity .

In addition, Salvarsan's reactivity with biological molecules has been studied extensively. It interacts with thiol groups in proteins, leading to the formation of stable complexes that inhibit bacterial growth. Understanding these interactions has been essential for elucidating its mechanism of action against pathogens .

Mechanism of Action

Process and Data

The mechanism by which Salvarsan exerts its antibacterial effects involves interference with bacterial metabolism. Specifically, it targets enzymes involved in critical pathways such as nucleic acid synthesis. By inhibiting these enzymes, Salvarsan disrupts the proliferation of bacteria responsible for syphilis and other infections.

Research indicates that Salvarsan's active metabolites bind to specific sites on bacterial enzymes, thereby blocking their function. This selective toxicity arises from differences between bacterial and human enzymes, allowing Salvarsan to effectively target pathogens while minimizing harm to human cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Salvarsan is characterized by several distinct physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Poorly soluble in water, which led to the development of more soluble derivatives like neosalvarsan.
  • Stability: Sensitive to light and moisture; proper storage conditions are essential to maintain its efficacy.
  • Melting Point: The melting point varies depending on the specific formulation but generally falls within a range typical for organoarsenic compounds.

Analytical techniques such as high-performance liquid chromatography (HPLC) have been utilized to assess purity and concentration levels in pharmaceutical formulations .

Applications

Scientific Uses

Salvarsan's primary application has been in treating syphilis, but it has also been explored for other infectious diseases caused by spirochetes. Its historical significance lies not only in its therapeutic use but also in paving the way for subsequent developments in antibiotic therapy.

In recent years, research has revisited Salvarsan due to its unique chemical properties, exploring potential applications in cancer treatment through novel organoarsenic compounds derived from it. These studies aim to harness its cytotoxic effects against cancer cells while minimizing toxicity to normal tissues .

Historical Foundations and Development

Paul Ehrlich’s Chemotherapeutic Paradigm: Conceptualization of "Magic Bullets"

Paul Ehrlich's revolutionary "magic bullet" concept emerged from his pioneering work with synthetic dyes at the Charité Hospital in Berlin. While investigating aniline dyes in the 1880s, Ehrlich observed that certain dyes exhibited selective affinity for specific biological tissues and pathogens without damaging host cells. This led him to formulate the principle Corpora non agunt nisi fixata ("Agents only work when they are bound"), envisioning therapeutic agents that would selectively target disease-causing organisms [7] [10]. Ehrlich's systematic approach transformed drug discovery from empirical observation to rational drug design, establishing the foundation of modern chemotherapy. His concept materialized through the development of methylene blue as an antimalarial agent in 1891 – the first synthetic drug used clinically – though its efficacy proved inferior to quinine [1] [6].

Table 1: Key Contributors to Salvarsan Development

ContributorRoleInstitutional Affiliation
Paul EhrlichResearch direction and "magic bullet" conceptRoyal Prussian Institute for Experimental Therapy
Alfred BertheimOrganic synthesis of arsenical compoundsGeorg-Speyer-Haus
Sahachiro HataBacteriological screening and animal modelsKitasato Institute (Japan) / Ehrlich's Frankfurt laboratory
Hoechst CompanyIndustrial production and distributionPharmaceutical manufacturing division

Pre-Salvarsan Arsenical Compounds: Atoxyl as a Predecessor in Targeted Therapy

The organoarsenic compound Atoxyl (p-aminophenylarsonic acid) served as the crucial chemical precursor to Salvarsan. Originally synthesized by French chemist Antoine Béchamp in 1859, Atoxyl gained medical attention in 1905 when parasitologist H.W. Thomas demonstrated its efficacy against trypanosomes causing African sleeping sickness [6]. However, its therapeutic utility was severely limited by dose-dependent neurotoxicity that frequently caused optic nerve damage and blindness. When Alfred Bertheim joined Ehrlich's laboratory in 1906, his first critical contribution was correcting Atoxyl's misassigned chemical structure. Bertheim established that Atoxyl contained an aromatic amine group rather than an anilide structure, enabling rational chemical modifications to reduce toxicity while preserving antimicrobial activity [1] [3]. This structural revelation permitted Ehrlich's team to synthesize hundreds of derivatives through systematic arsenic chemistry, seeking compounds with improved therapeutic indices – the ratio between efficacy and toxicity that became a cornerstone of modern drug development [6] [10].

Table 2: Evolution of Arsenical Therapeutics Leading to Salvarsan

CompoundChemical DesignationKey PropertiesTherapeutic Limitations
Atoxylp-Aminophenylarsonic acidTrypanocidal activityOptic nerve toxicity, blindness risk
Compound 418ArsenophenylglycineImproved solubilityLimited spirochete efficacy
Compound 606Dihydroxy-diamino-arsenobenzenePotent treponemicidal activityOxidative instability, administration complexity
Compound 914NeoarsphenamineEnhanced water solubilityReduced potency vs. compound 606

Collaborative Synthesis: Alfred Bertheim’s Chemical Innovations and Sahachiro Hata’s Bacteriological Screening

The development of Salvarsan exemplified multidisciplinary collaboration between synthetic chemistry and bacteriology. Alfred Bertheim, working at the Georg-Speyer-Haus research institute, synthesized novel arsenical compounds through methodical organic chemistry protocols. His synthetic innovations included the reduction of nitroaromatic precursors and controlled arsenic incorporation, producing a library of structurally diverse organoarsenicals for biological evaluation [4]. The Japanese bacteriologist Sahachiro Hata brought essential expertise from his work with Kitasato Shibasaburo on plague pathogenesis. Joining Ehrlich's Frankfurt laboratory in 1909, Hata implemented standardized bacteriological techniques using rabbit models of syphilis, which provided consistent infection with Treponema pallidum – the spiral-shaped spirochete bacterium discovered by Fritz Schaudinn and Erich Hoffmann in 1905 [5] [8]. This collaborative workflow featured iterative feedback: Hata's biological findings informed Bertheim's subsequent synthetic strategies, creating an early example of the structure-activity relationship paradigm that now dominates pharmaceutical development [1] [9].

Compound 606: Serendipity and Systematic Screening Methodologies

The discovery of Salvarsan combined rigorous methodology with investigative serendipity. Ehrlich's laboratory employed a sequential screening approach where each synthesized compound received a unique identifier based on its development group and position within that series. By 1909, approximately 600 compounds had been evaluated against trypanosomes without identifying a clinically viable syphilis therapeutic [3]. When Hata joined the team, he re-evaluated previous compounds using his optimized Treponema pallidum rabbit model. On August 31, 1909, Hata injected compound 606 (arsphenamine, synthesized two years earlier but previously deemed ineffective due to inadequate testing methods) into a syphilitic rabbit with ulcerative lesions. Within 24 hours, no viable bacteria could be recovered from the lesions, and complete resolution occurred within three weeks [1] [5]. This dramatic result reflected both the systematic screening infrastructure established by Ehrlich and the critical importance of Hata's methodological expertise in disease modeling. The subsequent clinical trials across multiple European hospitals confirmed efficacy in human syphilis, leading to the compound's rebranding as "Salvarsan" (derived from salvare - to save, and arsanum - arsenic) upon its commercial release by Hoechst Company in 1910 [3] [9].

Table 3: Screening Methodologies in Salvarsan Development

Screening PhaseBiological SystemKey MethodologyOutcome
Primary screeningIn vitro trypanosome culturesMicroscopic viability assessmentIdentification of trypanocidal activity
Secondary screeningMouse/guinea pig trypanosomiasisParasite load quantificationEfficacy ranking of derivatives
Tertiary screeningRabbit syphilis model (Hata)Treponema pallidum inoculation and lesion monitoringCompound 606 efficacy verification
Clinical evaluationHuman syphilis patientsMulti-center clinical trialsValidation of clinical antisyphilitic activity

Properties

CAS Number

150-44-7

Product Name

Salvarsan

IUPAC Name

2-amino-4-(3-amino-4-hydroxyphenyl)arsanylidenearsanylphenol

Molecular Formula

C12H12As2N2O2

Molecular Weight

366.08 g/mol

InChI

InChI=1S/C12H12As2N2O2/c15-9-5-7(1-3-11(9)17)13-14-8-2-4-12(18)10(16)6-8/h1-6,17-18H,15-16H2

InChI Key

ZCZNGRXPMRPERV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)O)N)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.